(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-14-7-4-8-15(18)13(14)9-12(10-19)16(20)11-5-2-1-3-6-11/h1-9H/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABIGNJSAFBSDL-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC=C2Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: Benzoyl chloride and 2,6-dichlorobenzaldehyde are commonly used as starting materials.
Reaction: The reaction proceeds through a Knoevenagel condensation, where benzoyl chloride reacts with 2,6-dichlorobenzaldehyde in the presence of a base such as piperidine.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The benzoyl and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various chemical reactions, including:
- Knoevenagel Condensation : This reaction is fundamental in synthesizing compounds with α,β-unsaturated carbonyl systems.
- Substitution Reactions : The compound can undergo electrophilic or nucleophilic substitutions due to the presence of reactive functional groups.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, including prostate and colon cancer cells. Further studies are necessary to elucidate its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored as a lead structure for drug discovery:
- Drug Development : Its unique properties make it a target for modifications aimed at enhancing biological activity and reducing toxicity.
- Mechanism of Action Studies : Research is ongoing to understand how this compound interacts with specific molecular targets within cells.
Industry
The compound finds applications in various industrial processes:
- Specialty Chemicals Production : It is utilized in the synthesis of specialty chemicals that require specific properties derived from its structure.
- Material Science : Investigations into its use in creating materials with enhanced chemical stability and reactivity are underway.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that it effectively reduced cell viability in prostate and colon cancer cells through mechanisms involving apoptosis .
Mechanism of Action
The mechanism of action of (E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism fully.
Comparison with Similar Compounds
Structural Analogues with 2,6-Dichlorophenyl Substituents
The 2,6-dichlorophenyl group is a common pharmacophore in bioactive molecules. Key analogues include:
Clonidine Hydrochloride
- Molecular Formula : C₉H₁₀Cl₃N₃
- Molecular Weight : 266.56 g/mol
- Key Substituents : Imidazolidinylidene ring, 2,6-dichlorophenyl group.
- Physicochemical Properties : Classified as hazardous under OSHA standards ; solid at room temperature.
- Applications : Widely used as an antihypertensive agent due to its α₂-adrenergic agonist activity .
Comparison :
- Unlike the target compound, Clonidine contains an imidazoline ring, enabling hydrogen-bonding interactions critical for receptor binding. The absence of this ring in the target compound likely limits its direct bioactivity in similar pathways.
- Both compounds share the 2,6-dichlorophenyl group, which contributes to steric bulk and lipophilicity.
4-Amino-6-(2,6-Dichlorophenyl)-2-(Phenylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
- Molecular Formula : C₁₉H₁₄Cl₂N₆O
- Key Substituents: Pyrido-pyrimidinone core, 2,6-dichlorophenyl, and aniline groups.
- Applications : Patented for pharmaceutical synthesis, likely as a kinase inhibitor or anticancer agent .
Comparison :
- The pyrido-pyrimidinone core provides a planar, aromatic system distinct from the α,β-unsaturated nitrile in the target compound. This difference may influence electronic properties (e.g., charge distribution) and binding affinity to biological targets.
- Both compounds feature the 2,6-dichlorophenyl group, suggesting shared synthetic strategies for introducing this substituent.
α,β-Unsaturated Nitriles
The nitrile group in the target compound differentiates it from other α,β-unsaturated systems:
Cinnamontriles
- General Structure : Ar–CH=CH–CN (Ar = aryl).
- The 2,6-dichlorophenyl group increases steric hindrance, which may reduce reactivity in nucleophilic additions relative to unsubstituted cinnamontriles.
Physicochemical and Structural Properties
Key Observations :
- The 2,6-dichlorophenyl group in all analogues contributes to high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Functional Differences :
- The nitrile group in the target compound may serve as a leaving group or participate in cycloaddition reactions, unlike the imidazoline or pyrimidinone moieties in analogues.
Biological Activity
(E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₉Cl₂NO
- Molecular Weight : 302.15 g/mol
- CAS Number : 340217-69-8
The presence of two chlorine atoms in the 2 and 6 positions of the dichlorophenyl group enhances its electron-withdrawing properties, which may influence its reactivity and biological activity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : Interaction with certain receptors may activate or inhibit signaling pathways that are crucial for cell survival and proliferation .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effects against various bacterial strains and reported significant inhibition of growth at certain concentrations. The compound's structure suggests it may disrupt bacterial cell membranes or interfere with metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro using human cancer cell lines, including cervical (HeLa) and lung (A549) carcinoma cells. The results from an MTT assay demonstrated that the compound could induce cytotoxic effects at varying concentrations:
| Concentration (µM) | HeLa Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 1 | 90 | 85 |
| 5 | 75 | 70 |
| 25 | 50 | 45 |
These findings suggest that higher concentrations lead to increased cytotoxicity, indicating potential as a chemotherapeutic agent .
Case Studies
- In Vitro Cytotoxicity Study : A study assessed the cytotoxic effects of this compound on HeLa and A549 cells. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for (E)-2-benzoyl-3-(2,6-dichlorophenyl)prop-2-enenitrile?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 2,6-dichlorobenzaldehyde and benzoylacetonitrile under basic conditions (e.g., NaOH in ethanol, reflux). Characterization typically involves:
- IR spectroscopy : Identification of C≡N stretching (~2220 cm⁻¹) and conjugated carbonyl (C=O) bands (~1680 cm⁻¹) .
- ¹H NMR : Diagnostic signals include coupling constants (J ≈ 12–16 Hz) for the trans (E)-configuration of the α,β-unsaturated nitrile .
- Single-crystal XRD : Confirms the E-configuration and planar geometry via bond angles (C=C-C≈120°) and torsional analysis .
Q. How can X-ray crystallography resolve the molecular configuration of this compound?
- Methodological Answer : Single-crystal XRD analysis refines the structure using programs like SHELXL (for small-molecule refinement) and visualizes it via ORTEP-3 to generate thermal ellipsoid plots. Key parameters include:
- Bond lengths : C=C (1.33–1.35 Å) and C≡N (1.14–1.16 Å) to confirm conjugation .
- Torsional angles : Near-planar arrangement (0–5° deviation) between benzoyl and dichlorophenyl groups .
- Data deposition : CIF files should be validated using checkCIF/PLATON to ensure geometric accuracy .
Q. What spectroscopic techniques are critical for distinguishing the E-configuration in this α,β-unsaturated nitrile?
- Methodological Answer :
- ¹H NMR : Trans coupling constants (J = 12–16 Hz) between vinyl protons indicate E-configuration. Aromatic protons from 2,6-dichlorophenyl appear as a singlet due to symmetry .
- UV-Vis : Strong π→π* transitions (~280–320 nm) and n→π* (~220–240 nm) confirm extended conjugation .
- IR : Absence of O-H stretches (if unhydrated) and presence of nitrile/ketone functional groups .
Advanced Research Questions
Q. How do DFT calculations validate experimental structural data for this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level computes:
- Optimized geometry : Bond lengths (C=C: 1.34 Å theoretical vs. 1.33 Å experimental) and angles (C-C≡N: ~175°) .
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.0–4.5 eV) correlate with UV-Vis λmax values .
- Vibrational frequencies : IR harmonic vibrations are scaled (0.96–0.98 factor) to match experimental peaks .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Methodological Answer : Graph set analysis (e.g., R2<sup>2</sup>(8) motifs) identifies:
- C-H···O/N interactions : Stabilize layers via benzoyl carbonyl and nitrile groups .
- Halogen bonding : Cl···Cl contacts (3.4–3.5 Å) between dichlorophenyl groups contribute to stacking .
- Van der Waals forces : Planar aromatic systems enable π-π stacking (centroid distances ~3.8 Å) .
Q. How can contradictions between crystallographic and spectroscopic data be resolved?
- Methodological Answer : Cross-validation strategies include:
- Temperature-dependent NMR : Detects dynamic effects (e.g., rotamers) that XRD might miss .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Cl···H vs. C-H···O) to reconcile packing motifs with spectroscopic polarity .
- DFT-MD simulations : Assess conformational flexibility in solution vs. rigid crystal environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
